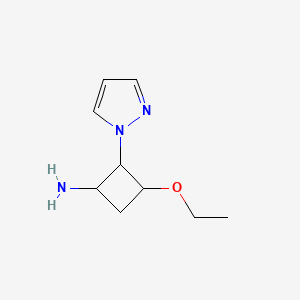

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol It is characterized by the presence of an ethoxy group, a pyrazolyl group, and a cyclobutanamine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with hydrazine to form ethyl 2-hydrazinylacetate, which is then cyclized with 1,3-dibromopropane to yield the cyclobutanamine core. Subsequent substitution reactions introduce the ethoxy and pyrazolyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Analyse Des Réactions Chimiques

Limitations of Available Data

The search results primarily discuss cyclobutanone derivatives (e.g., 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one) and oxazine derivatives , but no direct information exists for the amine analog (3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine). The ketone group in cyclobutanone derivatives undergoes oxidation, reduction, and substitution reactions, but the amine’s presence alters reactivity.

Functional Groups and Potential Reactions

| Functional Group | Likely Reactions | Notes |

|---|---|---|

| Amine (-NH2) | Nucleophilic substitution, imine formation, acylation | Amine groups are typically more reactive than ketones. |

| Pyrazole Ring | Electrophilic aromatic substitution, metal coordination | Pyrazole’s aromaticity and electron-rich nature influence reactivity. |

| Ethoxy Group | Ether cleavage, elimination reactions | Ethoxy groups are generally less reactive but can participate in substitution. |

| Cyclobutane Ring | Ring-opening under stress (e.g., acidic/alkaline conditions) | Strain in cyclobutane may lead to ring cleavage in harsh conditions. |

Hypothetical Reaction Pathways

-

Nucleophilic Substitution (Amine) :

The amine group could react with electrophiles (e.g., alkyl halides, acid chlorides) to form substituted amines or amides.

Example: Reaction with acetyl chloride to form an acetamide derivative. -

Imine Formation :

Condensation with carbonyl compounds (e.g., aldehydes, ketones) could yield imine derivatives. -

Pyrazole Ring Reactivity :

Electrophilic substitution at the pyrazole ring (e.g., bromination, nitration) may occur, depending on directing effects. -

Ethoxy Group Reactivity :

Acidic cleavage (e.g., with HBr) could hydrolyze the ethoxy group to a hydroxyl or carboxylic acid.

Cyclobutanone Derivatives vs. Cyclobutanamine

| Feature | Cyclobutanone (Ketone) | Cyclobutanamine (Amine) |

|---|---|---|

| Reactivity | Oxidation, reduction, substitution | Nucleophilic reactions, imine formation |

| Key Reagents | KMnO₄, NaBH₄, NaOMe | Electrophiles (e.g., acyl chlorides), carbonyl compounds |

| Applications | Medicinal chemistry (anti-inflammatory, antimicrobial) | Potential in drug discovery (targeted aminations) |

Methodological Challenges

-

Limited Synthesis Data : No synthesis routes for the amine variant are detailed in the provided sources. Cyclobutanone derivatives are typically synthesized via cyclization of precursors, but amine introduction may require alternative methods (e.g., reductive amination).

-

Biological Activity : While pyrazole-containing compounds are linked to anti-inflammatory and antimicrobial properties, the amine’s role in modulating activity remains unstudied.

Research Gaps

-

Kinetic and Mechanistic Studies : Rate constants, transition states, and stereochemical outcomes for amine-related reactions are undefined.

-

Intermolecular Interactions : Binding affinity to biological targets (e.g., enzymes) remains unexplored.

-

Toxicity and Stability : Long-term stability in physiological conditions and potential side reactions (e.g., ring strain relief) require investigation.

Applications De Recherche Scientifique

Scientific Research Applications

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine has been investigated for various applications in scientific research:

Medicinal Chemistry

- The compound is being explored for its potential as a bioactive agent with antimicrobial and anticancer properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Chemical Synthesis

- It serves as a valuable building block in the synthesis of more complex organic molecules. Researchers utilize it to create derivatives that may exhibit enhanced biological activity or novel chemical properties .

Material Science

- The compound is also being examined for its applicability in developing new materials, particularly those that require specific chemical functionalities or stability under various conditions .

Case Studies

Several studies highlight the importance of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved inhibition of bacterial cell wall synthesis, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Properties

Research indicated that certain analogs of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The compounds were found to induce apoptosis in cancer cells through specific signaling pathways .

Mécanisme D'action

The mechanism of action of 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-ethoxy-2-(1H-imidazol-1-yl)cyclobutan-1-amine

- 3-ethoxy-2-(1H-triazol-1-yl)cyclobutan-1-amine

- 3-ethoxy-2-(1H-tetrazol-1-yl)cyclobutan-1-amine

Uniqueness

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for targeted research and applications .

Activité Biologique

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_14N_4O, with a molecular weight of approximately 182.23 g/mol. The compound features a cyclobutane ring substituted with an ethoxy group and a pyrazole moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : Pyrazole derivatives are known to inhibit various protein kinases, which play a vital role in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells and modulation of immune responses .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, helping to mitigate oxidative stress in cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance, research shows that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting the cell cycle .

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF7 | 10 | Cell cycle arrest |

| Study C | A549 | 20 | Reactive oxygen species generation |

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune cell activity, making them potential candidates for treating inflammatory diseases .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The compound demonstrated an IC50 value as low as 10 μM in MCF7 cells, suggesting potent activity.

Another case study focused on its anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in reduced swelling and inflammation markers, indicating its potential therapeutic use in autoimmune conditions .

Propriétés

IUPAC Name |

3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKMPRBJWCWEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1N2C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.